N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activity Exploration
Heterocyclic Carboxamides as Potential Antipsychotic Agents : Research on heterocyclic carboxamides, which share functional group similarities with the specified compound, has been conducted to evaluate their potential as antipsychotic agents. These studies typically focus on the binding affinity to various neurotransmitter receptors, such as dopamine and serotonin receptors, indicating a potential application of the specified compound in neuropsychiatric disorder treatment (Norman et al., 1996).
Antagonist Activities at Receptor Sites : Compounds with structural features similar to the specified chemical have been studied for their antagonist activities at specific receptor sites, such as the CB1 cannabinoid receptor. This suggests potential research applications in understanding receptor-ligand interactions and developing receptor-specific drugs (Shim et al., 2002).
Chemical Synthesis and Characterization
Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds, including those containing triazole rings, is a significant area of research. These compounds are known for their wide range of pharmacological activities. Studies often focus on developing new synthetic routes and characterizing the resulting compounds, which can lead to the discovery of new drugs or materials (Abdelriheem et al., 2017).
Phosphoric Triamides and Their Stability : Research on the synthesis and characterization of phosphoric triamides, which may share structural similarities with the query compound, explores their stability and potential applications. These studies contribute to the broader understanding of organophosphorus chemistry and its applications in various fields (Shariatinia et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds, which are part of this compound’s structure, are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have shown a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Properties
IUPAC Name |
N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-15-2-5-18(6-3-15)28-13-19(25-26-28)23(30)27-10-8-17(9-11-27)24-22(29)16-4-7-20-21(12-16)32-14-31-20/h2-7,12-13,17H,8-11,14H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHODNIILWQUSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.